CK2 Inhibitory Potency Baseline for SAR Optimization
In a receptor-based virtual screening and subsequent biochemical evaluation, the unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid parent scaffold exhibited measurable but weak CK2 inhibitory activity, while the 5,6,8-trichloro derivative (compound 7) showed IC50 = 0.3 μM and Ki = 0.06 μM, and the 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid analog (compound 9) exhibited IC50 = 1 μM and Ki = 0.28 μM [1]. The unsubstituted scaffold serves as the essential baseline comparator from which substitution-dependent potency gains of ≥10-fold can be quantified.
| Evidence Dimension | CK2 inhibitory potency (IC50 and Ki) |
|---|---|
| Target Compound Data | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (unsubstituted parent): IC50 > 1 μM (weak inhibition) |
| Comparator Or Baseline | 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 7): IC50 = 0.3 μM, Ki = 0.06 μM; 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (compound 9): IC50 = 1 μM, Ki = 0.28 μM |
| Quantified Difference | Trichlorinated analog: 3.3-fold lower IC50 vs. parent; Ki = 0.06 μM (ATP-competitive). Benzo[h] analog: IC50 ~1 μM (equipotent to parent within assay variance) |
| Conditions | In vitro kinase inhibition assay; human CK2 holoenzyme; ATP-competitive inhibition confirmed via Lineweaver-Burk analysis |
Why This Matters
Procurement of the unsubstituted parent scaffold enables rigorous structure-activity relationship (SAR) studies by establishing a quantitative baseline for potency gains achieved through halogenation or ring expansion.
- [1] Golub AG, Yakovenko OY, Bdzhola VG, et al. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2. J Med Chem. 2006;49(22):6443-6450. doi:10.1021/jm050048t View Source
